1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

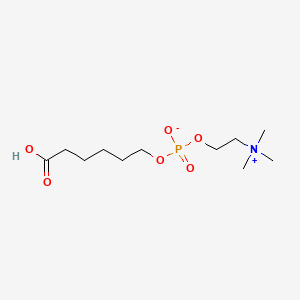

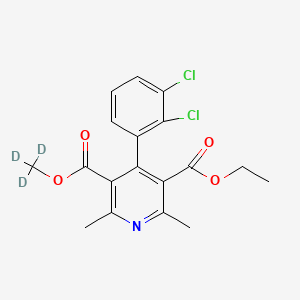

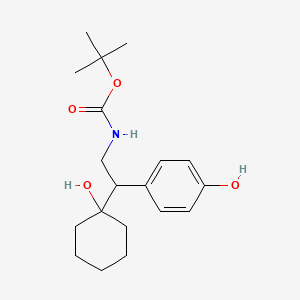

“1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8” is a biochemical used for proteomics research . It has a molecular formula of C13H8D8N2O3 and a molecular weight of 256.33 .

Molecular Structure Analysis

The molecular structure of “1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8” is represented by the formula C13H8D8N2O3 . The presence of the “d8” in the name indicates that it contains eight deuterium (D) atoms, which are isotopes of hydrogen with an additional neutron.Physical And Chemical Properties Analysis

The compound has a molecular weight of 256.33 . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen

Synthesis Processes and Intermediates

1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 is recognized as a crucial intermediate in the synthesis of various pharmaceuticals. It's particularly noteworthy in the creation of antihypertensive drugs such as Doxazosin. The compound showcases its utility in simplified and efficient synthesis processes, offering a one-step method to create essential intermediates like N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine, which is pivotal in producing Doxazosin, a drug used to treat hypertension and benign prostate hyperplasia (BPH) (Ramesh et al., 2006).

Enantioseparation for Drug Synthesis

The enantioseparation of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine enantiomers is a crucial step in synthesizing chiral versions of drugs like Doxazosin. Advanced chromatographic methods have been developed to effectively separate these enantiomers, underlining the compound's role in producing refined pharmaceuticals (Yu, 2005).

Antimicrobial and Antioxidant Properties

Novel derivatives of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine have demonstrated significant antimicrobial and moderate antioxidant activities. These findings highlight the compound's potential in developing new therapeutic agents to combat microbial infections and oxidative stress (Mallesha & Mohana, 2011).

Deuterium Labeled Isotopes for Research

Deuterium-labeled isotopes of pharmaceuticals, including compounds structurally similar to 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8, are invaluable in research. They serve as internal standards in quantifying non-isotopic forms of drugs, thereby enhancing the precision and reliability of pharmaceutical studies (Vohra et al., 2015).

Central Pharmacological Activity

Compounds with a piperazine moiety, similar to 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8, have been extensively studied for their central pharmacological effects. These studies reveal their potential in addressing central nervous system disorders, highlighting their importance in therapeutic applications, including antipsychotic, antidepressant, and anxiolytic treatments (Brito et al., 2018).

Wirkmechanismus

Target of Action

The primary target of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 is human acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By targeting this enzyme, the compound can influence the concentration of acetylcholine in the synaptic cleft and thus modulate cholinergic neurotransmission.

Mode of Action

1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 acts as an inhibitor of human acetylcholinesterase . This means that it binds to the active site of the enzyme and prevents it from catalyzing the breakdown of acetylcholine. As a result, the concentration of acetylcholine in the synaptic cleft is increased, leading to prolonged cholinergic signaling.

Pharmacokinetics

The compound is known to besoluble in methanol , which suggests that it may be well-absorbed in the gastrointestinal tract if administered orally

Action Environment

The action, efficacy, and stability of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 can be influenced by various environmental factors. For instance, the compound’s solubility in methanol suggests that its absorption and distribution might be affected by the lipid content of the diet Additionally, factors such as pH and temperature could potentially influence the compound’s stability and its interaction with acetylcholinesterase

Eigenschaften

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-13(15-7-5-14-6-8-15)12-9-17-10-3-1-2-4-11(10)18-12/h1-4,12,14H,5-9H2/i5D2,6D2,7D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUPDJNTYCSBJZ-YEBVBAJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2COC3=CC=CC=C3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(=O)C2COC3=CC=CC=C3O2)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B563383.png)